ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate
Description
Ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-ethoxyphenyl group at position 3 and an acetamido-acetate ester side chain at position 6.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-3-28-13-7-5-12(6-8-13)24-17-16(21-22-24)18(27)23(11-20-17)10-14(25)19-9-15(26)29-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBVFCHVAZNMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC(=O)OCC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a complex compound that integrates a triazole ring fused with a pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N6O4. The compound features a triazole moiety which is known for its significant role in various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the triazole and pyrimidine rings through cyclization reactions. Detailed methodologies can be found in contemporary literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
In Vitro Studies :
- Compounds with similar triazolo-pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). For example, derivatives demonstrated IC50 values ranging from 14.5 to 57.01 μM against these cell lines .
Compound Cell Line IC50 (μM) Compound A MCF-7 19.4 ± 0.22 Compound B HCT116 25.23 Compound C PC-3 57.01 - Mechanism of Action :
Antimicrobial Activity
Compounds featuring the triazole ring have also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can serve as effective agents against various pathogens due to their ability to disrupt microbial cell functions .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Case Study 1 : A study on thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines reported promising results in terms of cytotoxicity against MCF-7 cells with derivatives achieving over 60% inhibition at higher concentrations .
- Case Study 2 : Another investigation into triazole derivatives demonstrated their effectiveness as inhibitors of tumor growth in vivo models. These studies provide a basis for further development of this compound as a potential therapeutic agent .
Scientific Research Applications
The biological activities of ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit promising anticancer properties. The mechanisms include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels.
Case Study : A derivative with a similar structure demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating significant cytotoxicity compared to standard treatments.
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Its effectiveness against various bacterial strains suggests its utility in developing new antibiotics.
Anticonvulsant Activity
The triazole nucleus is associated with anticonvulsant properties. Compounds derived from this structural framework have been evaluated for their ability to prevent seizures induced by chemical agents like pentylenetetrazole (PTZ).
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Triazolo-pyrimidine derivatives | 0.43 µM | Induction of apoptosis via ROS accumulation |
| Antimicrobial | Various derivatives | Varies | Disruption of bacterial cell wall synthesis |
| Anticonvulsant | Triazole derivatives | Varies | Protection against PTZ-induced seizures |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including fused heterocyclic cores, ester groups, and aromatic substituents. Key comparisons are outlined below:
Structural Analogues of Triazolo[4,5-d]pyrimidine Derivatives
Methyl [3-(4-Chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate (C₁₄H₁₂ClN₅O₃)
- Core Structure : Triazolo[4,5-d]pyrimidin-7-one.
- Substituents : 4-Chlorobenzyl (electron-withdrawing) at position 3; methyl ester at position 6.
- Key Differences : The chloro substituent may reduce solubility compared to the ethoxyphenyl group in the target compound. The methyl ester (vs. ethyl in the target) could alter metabolic stability .
Pharmaceutical Solid Forms of Triazolo[4,5-d]pyrimidine Derivatives (e.g., from ) Substituents: Cyclopropylamino and propylthio groups at positions 7 and 5, respectively. Key Differences: These substitutions enhance hydrophobic interactions in drug-receptor binding, whereas the ethoxyphenyl group in the target compound may favor π-π stacking or hydrogen bonding .
Heterocyclic Analogues with Ester Functionalities
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (C₂₄H₁₈N₄O₃) Core Structure: Pyrazolo[4,3-c]pyridine. Substituents: Quinolin-3-yl (aromatic) and phenyl groups; ethyl ester. Key Differences: The pyrazole-pyridine hybrid core may confer distinct electronic properties compared to triazolo[4,5-d]pyrimidine. The quinoline moiety could enhance fluorescence or intercalation properties, which are absent in the target compound .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (C₂₆H₂₆N₂O₆S) Core Structure: Thiazolo[3,2-a]pyrimidine. Substituents: Trimethoxybenzylidene (electron-rich) and phenyl groups; ethyl ester. The trimethoxy group enhances solubility but may sterically hinder binding compared to the ethoxyphenyl group in the target compound .
Benzimidazole and Related Derivatives
2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole Core Structure: Benzimidazole. Substituents: Ethoxyphenyl (shared with target compound), nitro, and piperidine groups. Key Differences: The nitro group increases electrophilicity, while the piperidine moiety enhances basicity—features absent in the target compound.
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization. Key steps include:
- Triazole-Pyrimidine Core Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions (e.g., DMF, 80–100°C) .
- Acetamido-Ester Functionalization : Coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Optimization : Control solvent polarity (e.g., THF for solubility), use catalytic triethylamine to enhance reaction efficiency, and monitor progress via TLC/HPLC .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the triazolopyrimidine core and acetamido-ester linkages (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~450–470 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What structural features influence the compound’s solubility and bioavailability?
- Methodological Answer :
- Polar Groups : The ethoxy and acetamido groups enhance aqueous solubility via hydrogen bonding.
- LogP Optimization : Balance lipophilic (triazolopyrimidine core) and hydrophilic (ester/amide) moieties; predict using software like MarvinSketch .
- Salt Formation : Explore hydrochloride or sodium salts to improve dissolution rates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-ethoxyphenyl group (e.g., replace with halogens or electron-withdrawing groups) and evaluate activity against target enzymes (e.g., kinases) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with active sites (e.g., ATP-binding pockets) .
- In Vitro Assays : Test derivatives in enzyme inhibition assays (IC determination) and correlate with computational data .
Q. How can contradictions in biological activity data across similar triazolopyrimidine derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs (e.g., fluorophenyl vs. methylphenyl derivatives) to identify substituent-dependent trends .
- Orthogonal Assays : Validate activity using multiple methods (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
- Crystallographic Studies : Resolve binding mode discrepancies by solving co-crystal structures of active/inactive analogs .
Q. What strategies mitigate decomposition during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
- Formulation Additives : Incorporate antioxidants (e.g., BHT) or cyclodextrin complexes to protect against oxidative/ hydrolytic degradation .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | Multi-step coupling, cyclocondensation | Solvent polarity, temperature, catalyst (triethylamine) | |
| Characterization | NMR, HR-MS, XRD | Deuterated solvents, ionization mode (ESI) | |
| SAR Optimization | Docking, enzyme assays | Binding affinity (ΔG), IC values | |
| Stability | HPLC-MS, formulation screening | Degradation kinetics, excipient compatibility |
Key Challenges and Solutions
- Low Yield in Coupling Steps : Replace EDC with DCC for sterically hindered intermediates .
- Ambiguous NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping signals .
- Poor Crystallinity : Recrystallize from DMSO/water mixtures to improve crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
